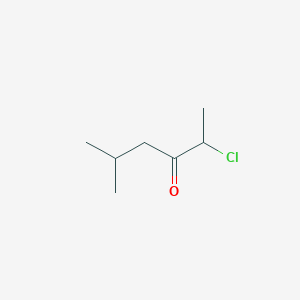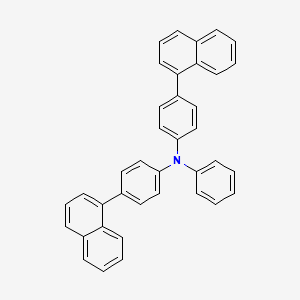
Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-chloride in the presence of a base such as sodium carbonate.
Formation of the Butyric Acid Backbone: The protected amino compound is then subjected to a series of reactions to form the butyric acid backbone. This may involve alkylation, reduction, and other organic transformations.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a suitable base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid is widely used in the synthesis of peptides due to its stability and ease of removal.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study their structure and function.
Enzyme Inhibition: It is used to design inhibitors for specific enzymes.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs.
Diagnostic Tools: It is used in the synthesis of diagnostic peptides for various diseases.
Industry:
Biotechnology: The compound is used in the production of biotechnological products such as enzymes and antibodies.
Pharmaceuticals: It is used in the large-scale production of peptide-based pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxyphenyl group can interact with various molecular targets, depending on the specific peptide being synthesized.
Comparaison Avec Des Composés Similaires
Fmoc-R-3-amino-4-(4-hydroxyphenyl)-butyric acid: Similar structure but with a hydroxy group instead of a methoxy group.
Fmoc-R-3-amino-4-(4-chlorophenyl)-butyric acid: Similar structure but with a chloro group instead of a methoxy group.
Fmoc-R-3-amino-4-(4-nitrophenyl)-butyric acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: Fmoc-R-3-amino-4-(4-methoxyphenyl)-butyric acid is unique due to the presence of the methoxy group, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in specific peptide synthesis applications where the methoxy group can enhance the stability or activity of the resulting peptide.
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(15-25(28)29)27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDCTKLQKDWTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15156367.png)

![(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane](/img/structure/B15156387.png)
![5,7-bis(acetyloxy)-2-[3,4,5-tris(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-tris(acetyloxy)benzoate](/img/structure/B15156398.png)



![N-(3-chloro-4-fluorobenzyl)-2-{[6-methyl-3-(3-methylbutyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15156437.png)
![N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B15156445.png)
![2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one](/img/structure/B15156448.png)

